molecular formula C11H18N4 B1385758 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine CAS No. 1018505-59-3

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B1385758
CAS No.: 1018505-59-3
M. Wt: 206.29 g/mol
InChI Key: QKUYGFBCRZYCEB-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C12H20N4. It is a derivative of pyridine and piperazine, characterized by the presence of an ethyl group on the piperazine ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: In the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has hazard statements including H302. Precautionary statements include P280;P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, under reflux conditions at 60-70°C for 2 hours. The product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves similar steps as the laboratory synthesis but with enhanced control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
  • 5-(4-Butylpiperazin-1-yl)pyridin-2-amine

Uniqueness

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUYGFBCRZYCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a hydrogenation bottle, 138a (2.59 g, 10.96 mmol), EtOH (100 mL), 10% Pd/C (580 mg, 0.55 mmol) were added. The mixture was hydrogenated at 55 psi for 2 hrs, and then filtered through celite and washed with MeOH (20 mL). The solvent was removed in vacuo and pink solids were obtained as 138b (2.51 g, 82%).
Name
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
580 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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